
4-(4-Methylphenyl)-2-butenylzinc iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)-2-butenylzinc iodide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is particularly notable for its role in facilitating various carbon-carbon bond-forming reactions, which are essential in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-Methylphenyl)-2-butenyl bromide with zinc in the presence of iodine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(4-Methylphenyl)-2-butenyl bromide+Zn+I2→4-(4-Methylphenyl)-2-butenylzinc iodide
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized conditions required. scaling up the reaction involves similar principles, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Methylphenyl)-2-butenylzinc iodide is known to undergo several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to electrophilic carbonyl compounds to form alcohols.
Transmetalation: It can participate in transmetalation reactions with palladium or nickel catalysts, facilitating cross-coupling reactions.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.
Transmetalation: Often uses palladium or nickel catalysts, with reactions conducted under inert atmospheres.
Substitution: Can involve various nucleophiles such as halides or alkoxides, with reactions performed in polar aprotic solvents.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From cross-coupling reactions, forming new carbon-carbon bonds.
Substituted Compounds: From substitution reactions, yielding diverse organic molecules.
科学研究应用
4-(4-Methylphenyl)-2-butenylzinc iodide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of organic materials with specific electronic properties.
Catalysis: Serves as a reagent in catalytic processes, enhancing reaction efficiency and selectivity.
作用机制
The mechanism by which 4-(4-Methylphenyl)-2-butenylzinc iodide exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom coordinates with the carbon atoms, stabilizing the negative charge and facilitating nucleophilic attack on electrophilic centers. This coordination is crucial in transmetalation reactions, where the zinc compound transfers its organic group to a metal catalyst, enabling cross-coupling.
相似化合物的比较
Similar Compounds
4-(4-Methylphenyl)-2-butenylmagnesium bromide: Another organometallic compound used in similar nucleophilic addition reactions.
4-(4-Methylphenyl)-2-butenyllithium: Known for its high reactivity, used in various organic transformations.
4-(4-Methylphenyl)-2-butenylboronic acid: Utilized in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
4-(4-Methylphenyl)-2-butenylzinc iodide is unique due to its balanced reactivity and stability. Unlike organolithium compounds, it is less reactive and more selective, reducing the risk of side reactions. Compared to organomagnesium compounds, it offers better control over reaction conditions and product formation.
Conclusion
This compound is a versatile organozinc compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique properties and reactivity make it a valuable reagent in the formation of complex organic molecules, contributing to advancements in various scientific fields.
属性
分子式 |
C11H13IZn |
|---|---|
分子量 |
337.5 g/mol |
IUPAC 名称 |
1-but-3-enyl-4-methylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13.HI.Zn/c1-3-4-5-11-8-6-10(2)7-9-11;;/h6-9H,1,4-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
HBSBBSDPSGDVDF-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)CC[C-]=C.[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


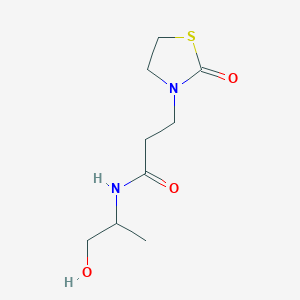
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
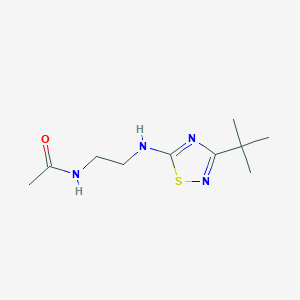
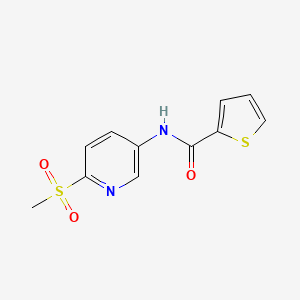
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
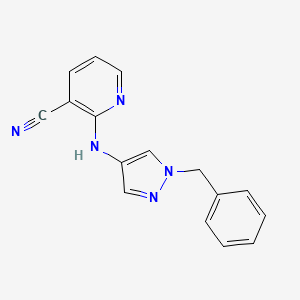
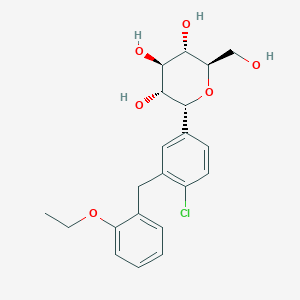
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
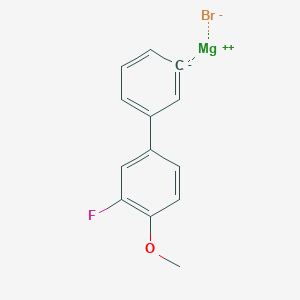
![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
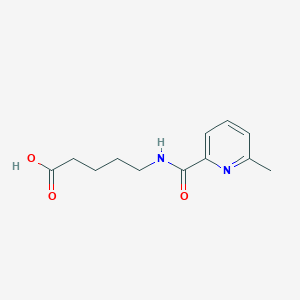
![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
